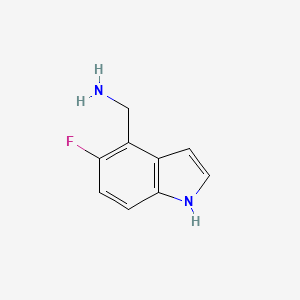

(5-Fluoro-1H-indol-4-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-1H-indol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-4,12H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVSEWJCWRCTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of 5 Fluoro 1h Indol 4 Yl Methanamine

Mechanistic Pathways of Indole (B1671886) Ring Formation Reactions

The synthesis of the indole core of (5-Fluoro-1H-indol-4-yl)methanamine can be achieved through several established methodologies. These syntheses typically involve the construction of the pyrrole (B145914) ring onto a pre-existing, appropriately substituted benzene (B151609) precursor. For the target molecule, the synthesis would start with a derivative of 4-fluoroaniline (B128567) or a related compound.

Some of the most prominent synthetic routes include:

Fischer Indole Synthesis : This is one of the oldest and most versatile methods for indole synthesis. byjus.combhu.ac.in The reaction involves heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a byjus.combyjus.com-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to form the aromatic indole ring. byjus.com To synthesize a 4-substituted indole, a specific starting hydrazine (B178648) would be required.

Bischler-Mohlau Indole Synthesis : This method involves the reaction of an α-halo-ketone with an excess of an arylamine. nih.gov The mechanism is thought to proceed through an α-aminoketone intermediate which then undergoes cyclization and dehydration. Isotopic labeling studies have suggested that the pathway can involve an imine intermediate formed from two equivalents of the aniline (B41778) reactant. nih.gov

Leimgruber-Batcho Indole Synthesis : This is a highly efficient two-step procedure that is particularly useful for industrial-scale synthesis. It begins with the reaction of a 2-nitrotoluene (B74249) derivative with a dimethylformamide dimethyl acetal (B89532) to form an enamine. diva-portal.org This intermediate is then reductively cyclized using catalysts like Raney Nickel or Palladium on carbon (Pd/C) to yield the indole. diva-portal.org This method is effective for producing indoles with various substituents on the benzene ring.

Reissert Indole Synthesis : This pathway involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base to form an ethyl o-nitrophenylpyruvate. bhu.ac.in Reductive cyclization of this intermediate, typically using zinc or iron in acetic acid, yields the indole-2-carboxylic acid, which can be subsequently decarboxylated. bhu.ac.in

The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the final indole product.

| Indole Synthesis Method | Key Reactants | General Mechanism Highlights | Primary Application |

| Fischer Synthesis | Arylhydrazine, Aldehyde/Ketone | Phenylhydrazone formation, byjus.combyjus.com-sigmatropic rearrangement, cyclization. byjus.com | Widely used for a variety of substituted indoles. byjus.combhu.ac.in |

| Bischler-Mohlau Synthesis | Arylamine, α-halo-ketone | Formation of an α-aminoketone, cyclization, and aromatization. nih.gov | Synthesis of 2-arylindoles. nih.gov |

| Leimgruber-Batcho Synthesis | o-Nitrotoluene derivative, Formamide (B127407) acetal | Enamine formation followed by reductive cyclization. diva-portal.org | High-yield synthesis, suitable for industrial production. diva-portal.org |

| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Condensation to form a pyruvate (B1213749) derivative, followed by reductive cyclization. bhu.ac.in | Often used for the synthesis of indole-2-carboxylic acids. bhu.ac.in |

Reactivity Profile of the Aminomethyl Functional Group

The aminomethyl group (-CH₂NH₂) at the C4 position is a key determinant of the molecule's chemical personality, conferring nucleophilic and basic properties.

Nucleophilic Character of the Primary Amine

The primary amine of the aminomethyl group possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. masterorganicchemistry.com This allows it to react with a wide range of electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds. Unlike the indole ring nitrogen, whose lone pair is delocalized and integral to the aromatic system, the exocyclic amine's lone pair is readily available for chemical reactions. pressbooks.pubopenstax.org

However, the nucleophilicity of this amine is modulated by the electronic nature of the 5-fluoroindole (B109304) ring system to which it is attached. The indole ring, particularly when substituted with an electronegative fluorine atom, acts as an electron-withdrawing group. This inductive withdrawal of electron density from the aminomethyl group slightly diminishes the nucleophilicity of the nitrogen atom compared to simple alkylamines. masterorganicchemistry.com Despite this, the amine remains sufficiently nucleophilic to participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines.

Protonation Equilibria and Basicity

The aminomethyl group is the primary basic center of the this compound molecule. In the presence of an acid, the lone pair on the aminomethyl nitrogen can accept a proton to form an ammonium (B1175870) salt.

The basicity of an amine is quantified by the pKa of its conjugate acid. The indole ring nitrogen is exceptionally weakly basic (the pKa of protonated indole is approximately -3.6), as protonation would disrupt the aromaticity of the heterocyclic ring. wikipedia.org In fact, strong acids protonate the indole ring preferentially at the C3 position rather than the N1 atom. wikipedia.orgnih.gov

In contrast, the aminomethyl group is a much stronger base. Its basicity is comparable to other benzylic amines but is weaker than that of typical aliphatic amines (pKa ~10-11). This reduced basicity is a direct consequence of the electron-withdrawing inductive effect of the aromatic 5-fluoroindole system, which destabilizes the positive charge on the resulting ammonium ion. The sp³ hybridization of the aminomethyl nitrogen makes its lone pair more available for protonation than the sp² hybridized lone pair of a pyridine (B92270) nitrogen (pKa ~5.25). pressbooks.pubopenstax.org

| Compound Type | Hybridization of N | Nature of Lone Pair | Typical pKa of Conjugate Acid |

| Aliphatic Amine (e.g., Ethylamine) | sp³ | Localized | ~10-11 |

| This compound | sp³ | Localized (influenced by -I effect) | Expected to be less than 10-11 |

| Pyridine | sp² | Localized in sp² orbital | ~5.25 pressbooks.pub |

| Pyrrole / Indole (Ring Nitrogen) | sp² | Delocalized in π-system | ~0.4 / ~ -3.6 wikipedia.orglibretexts.org |

Influence of Fluorine Substitution on Indole Ring Electronic Properties and Reactivity

The fluorine atom at the C5 position exerts a powerful influence on the electronic landscape of the indole ring through a combination of inductive and resonance effects.

Inductive Effects of Fluorine

Fluorine is the most electronegative element, and as such, it exhibits a strong electron-withdrawing inductive effect (-I effect). nih.govreddit.com This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the aromatic ring towards the fluorine atom. libretexts.org The consequence of this strong -I effect is a general decrease in the electron density across the entire indole ring system. This deactivation makes the 5-fluoroindole ring less reactive towards electrophilic aromatic substitution compared to unsubstituted indole. researchgate.netvaia.com The stabilization of molecular orbitals due to fluorine's electron-withdrawing capability is a known phenomenon. nih.gov

Resonance Effects and Electron Density Distribution

Despite its strong inductive pull, the fluorine atom also possesses lone pairs of electrons that can be donated back to the aromatic ring through a positive resonance effect (+R or +M effect). nih.govlibretexts.org This donation of π-electron density occurs primarily at the positions ortho (C4, C6) and para (C7) to the fluorine atom.

For halogens, the inductive effect typically outweighs the resonance effect. libretexts.org Therefore, the net electronic influence of the fluorine substituent is deactivating. However, the resonance donation, while weaker, still plays a crucial role in directing the regioselectivity of any electrophilic substitution reactions that might occur on the benzene portion of the indole ring. The resonance effect partially counteracts the inductive withdrawal at the ortho and para positions, making them less deactivated (and thus more reactive) than the meta positions. This dual influence leads to a complex redistribution of electron density, where the benzene ring's π-cloud is polarized towards the fluorine atom. nih.gov The most reactive site for electrophilic attack on an indole, the C3 position, is also electronically influenced by the C5-fluoro substituent, experiencing a decrease in its nucleophilicity. researchgate.net

| Electronic Effect | Description | Impact on this compound |

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to fluorine's high electronegativity. reddit.comvaia.com | Deactivates the entire indole ring, making it less nucleophilic and less reactive to electrophiles. researchgate.net |

| Resonance Effect (+R) | Donation of lone pair electron density into the pi-system of the ring. nih.govlibretexts.org | Increases electron density at positions ortho (C4, C6) and para (C7) relative to fluorine, directing potential electrophilic attack to these sites on the benzene ring. |

Derivatization and Chemical Transformations of 5 Fluoro 1h Indol 4 Yl Methanamine

Transformations Involving the Aminomethyl Group

The aminomethyl group is the most reactive site for many common chemical transformations due to the high nucleophilicity of the primary amine. These reactions are fundamental in elongating the carbon chain, introducing new functional groups, and conjugating the indole (B1671886) moiety to other molecules.

Acylation and Sulfonylation Reactions

The primary amine of (5-Fluoro-1H-indol-4-yl)methanamine readily undergoes acylation with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and proceed under mild conditions.

In a representative acylation, the amine can be treated with an acyl chloride, such as benzoyl chloride, in a solvent like dichloromethane (B109758) (DCM) with a base like triethylamine (B128534) (TEA) to neutralize the HCl byproduct. The resulting amide is a stable derivative. A similar protocol is followed for sulfonylation, where a sulfonyl chloride, for instance, p-toluenesulfonyl chloride, reacts with the amine to furnish the sulfonamide. These reactions are crucial for introducing a wide variety of substituents and are often used in the synthesis of biologically active compounds. While specific examples for this compound are not extensively documented in dedicated literature, the acylation of a similar indazolyl-amine is detailed in patent literature, showcasing the general applicability of this transformation. For instance, the acylation of 5-(3,5-difluorobenzyl)-1H-indazol-3-ylamine with an acyl chloride proceeds in high yield in the presence of pyridine (B92270). dntb.gov.ua

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Base | Solvent | Typical Product |

| Acylation | Acyl Chloride (e.g., Benzoyl chloride) | Triethylamine | Dichloromethane | N-((5-Fluoro-1H-indol-4-yl)methyl)benzamide |

| Sulfonylation | Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | Pyridine | Dichloromethane | N-((5-Fluoro-1H-indol-4-yl)methyl)-4-methylbenzenesulfonamide |

Alkylation and Reductive Alkylation of the Amine

Direct N-alkylation of the primary amine with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products, and in some cases, over-alkylation to the quaternary ammonium (B1175870) salt. nih.gov This is because the resulting secondary amine is often more nucleophilic than the starting primary amine.

A more controlled and widely used method for introducing alkyl groups is reductive amination. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). For example, reacting this compound with an aldehyde like benzaldehyde (B42025) in the presence of sodium triacetoxyborohydride would yield the N-benzyl derivative. This method is highly versatile and allows for the introduction of a wide array of alkyl and aryl-alkyl substituents. General protocols for reductive amination are well-established, often carried out in solvents like dichloromethane or methanol. google.com

Imine and Amide Formation for Conjugation

The aminomethyl group is a key handle for conjugating the this compound scaffold to other molecules, such as peptides, proteins, or other small molecules. This is typically achieved through the formation of stable amide bonds or, less commonly for stable conjugates, imine linkages.

Amide bond formation is one of the most robust and widely used conjugation strategies. The amine can be coupled with a carboxylic acid using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.

Imine formation occurs readily upon reaction of the primary amine with an aldehyde or ketone. While the resulting imine (or Schiff base) can be stable under certain conditions, it is often susceptible to hydrolysis. For stable conjugation, the imine is typically reduced to the corresponding amine via reductive amination as described previously.

Urea (B33335) and Thiourea (B124793) Formation

The primary amine of this compound can be readily converted to urea or thiourea derivatives. These functional groups are often found in biologically active molecules due to their ability to act as hydrogen bond donors and acceptors.

Urea formation is typically achieved by reacting the amine with an isocyanate. The reaction is generally rapid and proceeds without the need for a catalyst. For instance, treatment of this compound with phenyl isocyanate would yield the corresponding N-phenylurea derivative.

Similarly, thiourea derivatives are synthesized by the reaction of the amine with an isothiocyanate. This reaction is also highly efficient and provides a straightforward route to a diverse range of thioureas. The synthesis of thiourea derivatives of various heterocyclic amines, such as 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, by reaction with different isothiocyanates has been reported, illustrating the general utility of this reaction. google.comgoogle.com

Table 2: Urea and Thiourea Formation Reactions

| Product Type | Reagent | Solvent | Typical Reaction Conditions |

| Urea | Isocyanate (e.g., Phenyl isocyanate) | Tetrahydrofuran (B95107) (THF) | Room temperature, 1-2 hours |

| Thiourea | Isothiocyanate (e.g., Phenyl isothiocyanate) | Ethanol | Room temperature to reflux, 2-4 hours |

Modifications at the Indole Nitrogen (N1)

The indole nitrogen (N1) is another key site for the derivatization of this compound. The N-H proton is weakly acidic and can be removed by a suitable base, allowing for subsequent reaction with electrophiles. However, the presence of the free primary amine in the 4-position complicates direct N1-modification, as the aminomethyl group is more nucleophilic. Therefore, it is often necessary to first protect the primary amine, for example, as a Boc-carbamate, before proceeding with reactions at the indole nitrogen.

N-Alkylation and N-Arylation

Once the aminomethyl group is protected, the indole nitrogen can be alkylated or arylated. N-alkylation is typically achieved by treating the N-protected indole with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

N-arylation of indoles can be accomplished through several methods, most notably copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. google.comgoogle.com The Chan-Lam coupling, which uses boronic acids as the aryl source, is another powerful method for N-arylation. These reactions allow for the introduction of a wide range of aryl and heteroaryl substituents at the indole nitrogen, significantly expanding the chemical space accessible from the this compound scaffold. The choice of catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions and depends on the specific substrates being used. google.com

Following the successful modification at the N1 position, the protecting group on the aminomethyl group can be removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the N1-substituted this compound.

N-Acylation and N-Sulfonylation

The primary aminomethyl group at the C4 position is readily derivatized through N-acylation and N-sulfonylation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

N-Acylation can be achieved using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. A particularly effective and mild method involves the use of thioesters as the acyl source in the presence of a base like cesium carbonate. nih.gov This method demonstrates high chemoselectivity for N-acylation over potential C-acylation of the electron-rich indole ring. nih.gov

N-Sulfonylation is commonly performed using sulfonyl chlorides, such as p-toluenesulfonyl chloride (p-TsCl), in the presence of a base to neutralize the HCl byproduct. researchgate.net These reactions typically proceed efficiently to yield the corresponding sulfonamides. The resulting sulfonamide linkage is generally stable, making it a common feature in drug candidates.

The table below illustrates representative N-acylation and N-sulfonylation reactions that could be applied to this compound, based on established methods for similar substrates.

Table 1: Representative N-Acylation and N-Sulfonylation Reactions

| Reagent | Reaction Type | Product Type | Typical Conditions |

|---|---|---|---|

| Acetyl chloride | N-Acylation | Acetamide | Base (e.g., Triethylamine), Aprotic solvent (e.g., DCM), 0°C to rt |

| Acetic anhydride | N-Acylation | Acetamide | Base (e.g., Pyridine), rt |

| S-Methyl thioacetate | N-Acylation | Acetamide | Cs₂CO₃, Xylene, 140°C nih.gov |

| p-Toluenesulfonyl chloride | N-Sulfonylation | Tosylsulfonamide | Base (e.g., Pyridine or NaOH), Solvent (e.g., DCM or Water), 0°C to rt researchgate.net |

| Methanesulfonyl chloride | N-Sulfonylation | Mesylsulfonamide | Base (e.g., Triethylamine), Aprotic solvent (e.g., DCM), 0°C to rt |

Further Functionalization of the Indole Ring System

Beyond derivatization of the side chain, the indole nucleus itself offers multiple avenues for structural modification.

Electrophilic Aromatic Substitution (EAS) Patterns

The indole ring is highly susceptible to electrophilic attack due to its electron-rich nature. wikipedia.org The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is governed by the combined directing effects of the existing substituents.

Indole Nucleus: Indoles preferentially undergo electrophilic substitution at the C3 position, as this leads to the most stable cationic intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene (B151609) ring. wikipedia.orgnih.gov

5-Fluoro Substituent: Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. organicchemistrytutor.comlibretexts.orglibretexts.org Therefore, the fluorine at C5 directs incoming electrophiles to the C6 position (ortho) and the C4 position (para), although the C4 position is already substituted.

4-Aminomethyl Substituent: The -(CH₂NH₂) group is separated from the ring by a methylene (B1212753) spacer. Its influence is primarily a weak, electron-donating inductive effect, which slightly activates the ring.

Considering these factors, the C3 position remains the most electronically activated and sterically accessible site for electrophilic attack. Reactions like halogenation, nitration, or Friedel-Crafts acylation would be expected to occur predominantly at C3. If the C3 position were blocked, substitution might occur at other positions, with the C6 and C7 positions being potential sites depending on the specific electrophile and reaction conditions. For instance, enzymatic halogenation has shown utility in modifying various indole substrates, sometimes at positions other than C3. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) on Halogenated Indole Intermediates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov To utilize these reactions, a halogenated derivative of this compound is required as a precursor. Based on the EAS patterns discussed, halogenation (e.g., bromination or iodination) would likely introduce a halogen at the C3 position. It is also conceivable to introduce halogens at other positions, such as C6 or C7, through directed metallation or other synthetic routes. The primary amine may require a protecting group (e.g., Boc or Ts) during these transformations to prevent side reactions.

Suzuki Coupling: The Suzuki reaction couples an organohalide with a boronic acid or ester. nih.gov A hypothetical C3-bromo derivative of the title compound could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents. These reactions are typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and require a base.

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This allows for the introduction of alkynyl moieties onto the indole scaffold, which can serve as handles for further chemistry, such as click reactions.

The table below summarizes potential cross-coupling reactions on a hypothetical 3-bromo-(5-fluoro-1H-indol-4-yl)methanamine intermediate.

Table 2: Potential Cross-Coupling Reactions on a 3-Bromo-5-fluoroindole Intermediate

| Reaction | Coupling Partner | Catalyst System | Product Feature |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl substituent |

| Suzuki | 3-Pyridylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 3-(Pyridin-3-yl) substituent |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-(Phenylethynyl) substituent researchgate.net |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 3-((Trimethylsilyl)ethynyl) substituent wikipedia.org |

Cycloaddition Reactions with Indole Derivatives

The indole nucleus can participate in cycloaddition reactions, acting as a π-system to form new cyclic structures. The most common type is the [4+2] cycloaddition, or Diels-Alder reaction, where the C2-C3 double bond of the indole acts as part of the diene system. wikipedia.orgmasterorganicchemistry.com

Besides [4+2] reactions, indoles can also undergo other modes of cycloaddition, such as [5+2] cycloadditions with oxidopyrylium ylides, leading to the formation of seven-membered rings. These reactions demonstrate the versatility of the indole scaffold in constructing diverse and complex molecular frameworks.

Computational and Theoretical Chemistry Studies of 5 Fluoro 1h Indol 4 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of (5-Fluoro-1H-indol-4-yl)methanamine. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and energetics of molecules the size of this compound. DFT calculations can determine various properties, such as optimized geometry, molecular orbital energies, and charge distributions. For instance, DFT has been employed to study the electronic properties of various indole (B1671886) derivatives.

In a typical DFT study of this compound, the geometry of the molecule would be optimized to find its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The results of such a calculation would provide key geometric parameters.

| Parameter | Predicted Value |

| C4-C5 Bond Length (Å) | 1.395 |

| C5-F Bond Length (Å) | 1.352 |

| C4-CH2 Bond Length (Å) | 1.508 |

| N1-C2 Bond Length (Å) | 1.378 |

| C2-C3 Bond Length (Å) | 1.385 |

Table 1: Hypothetical DFT-calculated geometric parameters for this compound.

Furthermore, DFT calculations provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy correlating with the ability to donate electrons and the LUMO energy with the ability to accept electrons. The presence of the electron-withdrawing fluorine atom is expected to lower the energies of both the HOMO and LUMO compared to the non-fluorinated analogue.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions for molecular properties.

For a molecule like this compound, ab initio calculations could be used to refine the geometric and energetic data obtained from DFT. For example, high-level ab initio calculations have been used to study the excited states and spectral shifts of indole. These methods would be particularly useful for accurately predicting reaction barriers and transition state geometries involving this compound. A comparative study using different levels of theory can offer a comprehensive understanding of its electronic nature.

Molecular Modeling and Conformation Analysis

The methanamine side chain of this compound can rotate, leading to different spatial arrangements or conformations. Molecular modeling techniques, often employing force fields or semi-empirical methods, are used to explore the potential energy surface and identify the most stable conformations.

Conformational analysis of similar indole derivatives has shown that the orientation of side chains can significantly impact their biological activity. For this compound, the rotation around the C4-CH2 bond would be of primary interest. The presence of the fluorine atom at the 5-position could influence the conformational preferences through steric and electronic interactions. Computational studies can map the energy profile as a function of the dihedral angle of the side chain, revealing the global and local energy minima.

Reaction Pathway Elucidation and Transition State Calculations

Theoretical chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying intermediates, and locating transition states. For this compound, this could involve studying its reactivity in various chemical transformations, such as electrophilic substitution on the indole ring or reactions involving the amine group.

DFT calculations are commonly used to model reaction pathways. For example, the electrophilic substitution at different positions of the indole ring can be computationally investigated to predict the most likely site of reaction. The presence of the fluorine atom can alter the regioselectivity of such reactions compared to unsubstituted indole. Transition state theory, combined with computational methods, allows for the calculation of activation energies, which are crucial for understanding reaction rates. Locating the transition state, a first-order saddle point on the potential energy surface, is a key step in these investigations.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is calculated from the electron density and provides a color-coded map of the electrostatic potential on the molecule's surface.

For this compound, the MEP would show regions of negative potential (typically colored red) around the nitrogen atom of the indole ring and the nitrogen of the methanamine group, indicating their nucleophilic character. The fluorine atom, being highly electronegative, would create a region of negative potential around itself but would also influence the potential across the entire aromatic system. The hydrogen atoms of the amine and the indole N-H would exhibit positive potential (colored blue), highlighting their electrophilic character. The analysis of MEP is crucial in drug design for understanding

Advanced Spectroscopic Characterization in Synthetic and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy would be instrumental in identifying the number and connectivity of protons in the (5-Fluoro-1H-indol-4-yl)methanamine molecule. Analysis of chemical shifts, signal multiplicities (splitting patterns), and coupling constants would reveal the arrangement of protons on the indole (B1671886) ring and the aminomethyl substituent. However, no specific ¹H NMR spectra for this compound have been reported.

¹³C NMR for Carbon Skeleton Elucidation

A ¹³C NMR spectrum would provide a map of the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, and the fluorine atom at the C5 position would be expected to exert a significant influence on the shifts of nearby carbon atoms. This data is currently unavailable.

¹⁹F NMR for Fluorine Environment Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial tool for characterizing its environment. The chemical shift of the fluorine signal and its coupling to neighboring protons (H-F coupling) and carbons (C-F coupling) would provide valuable structural information. This specific analysis for this compound has not been documented.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS analysis would provide the exact mass of this compound with high precision. This data is critical for confirming the molecular formula of the compound (C₉H₉FN₂). The calculated exact mass can be compared to the measured value to verify the elemental composition. At present, no HRMS data for this specific molecule is available in the public domain.

Fragmentation Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of structural confirmation, electron ionization (EI) or electrospray ionization (ESI) is used to generate a molecular ion and characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint, allowing for the verification of the proposed structure.

For this compound, the molecular weight is 164.18 g/mol . The high-resolution mass spectrum would show a molecular ion [M]⁺ or a protonated molecule [M+H]⁺ corresponding to this mass. The fragmentation pathways are predictable based on the structure. The most likely fragmentation event is the benzylic cleavage of the bond between the indole ring and the aminomethyl group (C4-CH₂NH₂). This cleavage is favored due to the formation of a resonance-stabilized indolyl-methyl cation.

Predicted Fragmentation Pattern:

Molecular Ion [M]⁺: The intact molecule with one electron removed, m/z ≈ 164.

Primary Fragment [M - NH₂]⁺: Loss of the amino radical would lead to a fragment at m/z ≈ 148.

Benzylic Cleavage Fragment: The most significant fragment would result from the loss of the aminomethyl radical (•CH₂NH₂), leading to the formation of the 5-fluoro-1H-indole-4-carbenium ion at m/z ≈ 134.

The analysis of these fragmentation pathways provides strong evidence for the correct connectivity of the atoms in the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Ion Species | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 165.0775 |

| [M]⁺ | Molecular Ion | 164.0697 |

| [M-NH₂]⁺ | Loss of Amino Radical | 148.0560 |

| [C₈H₅FN]⁺ | Benzylic Cleavage (Loss of •CH₂NH₂) | 134.0455 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. The IR spectrum of this compound is expected to show several key absorption bands that confirm the presence of its constituent functional groups. nih.gov

N-H Stretch: As a primary amine (R-NH₂), it will exhibit two characteristic sharp peaks in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. nih.gov

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ group will be observed just below 3000 cm⁻¹.

C=C Stretch (Aromatic): The stretching of the carbon-carbon double bonds within the indole ring will produce absorptions in the 1500-1620 cm⁻¹ region.

N-H Bend: The scissoring vibration of the primary amine group typically appears in the range of 1590-1650 cm⁻¹.

C-F Stretch: The carbon-fluorine bond will give rise to a strong, characteristic absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium-Sharp |

| Indole (N-H) | Stretch | ~3400 | Medium-Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Variable |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1500 - 1620 | Medium-Strong |

| Primary Amine (N-H) | Bend (Scissoring) | 1590 - 1650 | Variable |

| Aryl C-F | Stretch | 1100 - 1250 | Strong |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable for separating the components of a mixture, making it ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is the benchmark technique for determining the purity of non-volatile organic compounds like this compound. A common method would involve reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture.

A typical analysis would use a gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to ensure the amine is protonated, leading to sharp, symmetrical peaks. The compound is detected as it elutes from the column, most commonly by a UV-Vis detector set to a wavelength where the indole ring absorbs strongly (e.g., ~220 nm or ~275 nm). Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. For many research applications, a purity of >95% is required. elsevierpure.com

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (~1.7 µm) and instrumentation capable of handling much higher pressures. This results in significantly faster analysis times, higher resolution, and greater sensitivity compared to traditional HPLC. UPLC is particularly valuable for high-throughput screening or for monitoring reactions where rapid feedback is necessary. The conditions for analyzing this compound would be similar to HPLC, but with a much shorter run time, often less than two minutes.

Table 3: Illustrative HPLC/UPLC Data for Purity Assessment

| Parameter | Technique | Illustrative Value |

|---|---|---|

| Retention Time (t_R) | HPLC | 4.8 minutes |

| Retention Time (t_R) | UPLC | 1.1 minutes |

| Purity (by Area %) | HPLC/UPLC | >98% |

| Column | HPLC/UPLC | Reversed-Phase C18 |

| Detection (UV) | HPLC/UPLC | 220 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for compounds that are thermally stable and sufficiently volatile. While this compound can be analyzed directly, primary amines can sometimes exhibit poor peak shape due to their polarity and interaction with the stationary phase. To mitigate this, derivatization (e.g., acylation or silylation) can be performed to create a less polar, more volatile derivative.

The GC separates the compound from any volatile impurities, and the coupled mass spectrometer provides both a total ion chromatogram (for purity) and a mass spectrum for each eluting peak, allowing for definitive identification based on the fragmentation pattern discussed previously.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic and chromatographic methods provide compelling evidence for a compound's structure and purity, X-ray crystallography offers unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state. This technique requires the growth of a single, high-quality crystal of the material.

The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the positions of the atoms can be determined with high precision. The analysis yields exact bond lengths, bond angles, and torsional angles. Furthermore, it reveals how the molecules pack together in the crystal lattice, including crucial intermolecular interactions such as hydrogen bonds (e.g., between the amine N-H and the fluorine or indole N-H of a neighboring molecule) and π-π stacking interactions between indole rings. nih.govnih.gov Such data is invaluable for understanding the physical properties of the solid material and its potential interactions in a biological context. While specific crystal data for this compound is not publicly available, a successful analysis would yield parameters similar to those in the illustrative table below. researchgate.net

Table 4: Illustrative Single-Crystal X-ray Diffraction Data

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₉H₉FN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 10.23 |

| c (Å) | 9.78 |

| β (°) | 105.2 |

| Volume (ų) | 820.4 |

| Z (Molecules/Unit Cell) | 4 |

Conclusion and Future Research Perspectives

Synthesis and Derivatization Advancements of (5-Fluoro-1H-indol-4-yl)methanamine

The synthesis of this compound is not yet widely documented in the scientific literature, presenting an immediate opportunity for synthetic methodology development. Plausible synthetic strategies can be extrapolated from known indole (B1671886) syntheses. A potential route could involve the construction of the 5-fluoroindole (B109304) core followed by the introduction of the methanamine group at the C4 position.

A hypothetical synthetic approach could start from a suitably substituted aniline (B41778) precursor, which would undergo cyclization to form the 5-fluoroindole ring. Subsequent functionalization at the C4 position to introduce the aminomethyl group would be a key step. This could potentially be achieved through a multi-step sequence involving formylation or cyanation at the C4 position, followed by reduction. The regioselectivity of electrophilic substitution on the 5-fluoroindole ring will be a critical factor to control. While the C3 position of indole is generally the most nucleophilic youtube.com, substitution at C4 can be achieved under specific conditions or with appropriate directing groups.

Future advancements in the synthesis of this compound could focus on the development of more efficient and convergent routes. This might include the use of transition-metal-catalyzed cross-coupling reactions to construct the indole core or to introduce the C4-substituent.

Once synthesized, the derivatization of this compound offers a plethora of possibilities. The primary amine of the methanamine group is a versatile handle for a wide range of chemical transformations, including but not limited to:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates and isothiocyanates, respectively.

Furthermore, the indole ring itself presents opportunities for further functionalization. The N-H of the indole can be alkylated, acylated, or protected with various protecting groups. Electrophilic substitution at other positions of the indole ring, although potentially challenging due to the existing substituents, could lead to novel derivatives.

| Compound Name | Structure | Potential Derivatization Reaction |

| This compound | Acylation, Alkylation, Sulfonylation | |

| N-((5-Fluoro-1H-indol-4-yl)methyl)acetamide | Further functionalization of the indole ring | |

| 1-Alkyl-(5-fluoro-1H-indol-4-yl)methanamine | Derivatization of the primary amine |

Unexplored Reactivity and Transformations

The unique electronic environment created by the fluorine atom at the C5 position and the aminomethyl group at the C4 position suggests that this compound may exhibit unexplored reactivity. The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity and regioselectivity of the indole ring in electrophilic substitution reactions.

Future research should investigate the participation of this compound in a variety of chemical transformations. For instance, its behavior in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, at various positions of the indole ring would be of significant interest for the synthesis of complex molecules.

The intramolecular interactions between the aminomethyl group and the indole ring or the fluorine atom could also lead to unique cyclization reactions, providing access to novel heterocyclic systems. The potential for the aminomethyl group to act as an internal nucleophile or to direct metallation at a specific position on the indole ring are avenues worthy of exploration.

Integration of Computational and Experimental Methodologies for Novel Chemical Discoveries

The synergy between computational chemistry and experimental work is a powerful tool for accelerating chemical discoveries. youtube.com In the context of this compound, computational studies can provide valuable insights into its structure, properties, and reactivity, guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to:

Predict the ground-state geometry and electronic structure of the molecule.

Calculate key properties such as bond lengths, bond angles, and vibrational frequencies.

Determine the molecular orbital energies (HOMO and LUMO) to understand its electronic behavior.

Model the reaction pathways and transition states for various chemical transformations, providing insights into reaction mechanisms and predicting product distributions.

For example, computational modeling could help predict the most likely sites for electrophilic attack on the indole ring, aiding in the design of selective derivatization strategies. Molecular dynamics simulations could be used to study the conformational flexibility of the aminomethyl side chain and its interactions with potential biological targets. youtube.com The integration of these computational predictions with experimental validation will be crucial for unlocking the full potential of this molecule.

Role of this compound as a Versatile Synthetic Building Block in Chemical Synthesis

Given its unique substitution pattern and the presence of multiple reactive sites, this compound is poised to be a valuable and versatile building block in organic synthesis. Its utility can be envisioned in the construction of a diverse range of more complex molecules with potential applications in various fields.

The aminomethylindole substructure is a common motif in many biologically active compounds. Therefore, this compound could serve as a key intermediate in the synthesis of novel pharmaceutical agents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

In materials science, the indole moiety is known for its electronic and optical properties. The incorporation of this compound into polymers or other functional materials could lead to novel properties. The primary amine provides a convenient point of attachment for polymerization or for grafting onto surfaces.

The development of robust synthetic routes to this compound and a thorough understanding of its reactivity will be paramount to realizing its potential as a versatile synthetic building block. Future research in this area is expected to open up new avenues for the creation of novel and functional molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (5-Fluoro-1H-indol-4-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated indole derivatives often involves multi-step protocols. For example, a similar compound, (1-Benzyl-4-fluoro-1H-indol-3-yl)methanol, was synthesized via Vilsmeier-Haack formylation of 4-fluoro-1H-indole using POCl₃ and DMF, followed by reduction (e.g., NaBH₄) to the methanamine derivative . Critical parameters include stoichiometric control of reagents, temperature (0–5°C for formylation), and inert atmosphere to prevent side reactions. Yield optimization requires careful monitoring via TLC or HPLC.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the indole core (e.g., aromatic protons at δ 6.8–7.5 ppm) and fluorinated substituents (¹⁹F NMR: δ -110 to -120 ppm for aryl-F).

- IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹ for primary amine) and C-F vibrations (~1250 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₉H₁₀FN₂). Cross-reference with analogous indole derivatives .

Q. What purification challenges arise during synthesis, and which chromatographic methods are effective?

- Methodological Answer : Fluorinated indoles often exhibit polar functional groups, complicating isolation. Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard. For stubborn impurities, reverse-phase HPLC (C18 column, acetonitrile/water) may improve resolution. Recrystallization in ethanol/water mixtures can enhance purity, as demonstrated for related fluorophenyl methanamines .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX resolve ambiguities in the molecular geometry of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL allows precise determination of bond angles, torsion angles, and fluorine positioning. For example, in structurally similar compounds, SHELX refinement revealed deviations in planarity of the indole ring due to fluorine’s electronegativity . Data collection at low temperature (100 K) minimizes thermal motion artifacts.

Q. What computational approaches predict the reactivity and electronic properties of this compound in drug design?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses binding affinity to targets like serotonin receptors, leveraging fluorine’s role in enhancing lipophilicity and metabolic stability .

Q. How should researchers reconcile contradictory reports on the biological activity of fluorinated indole methanamines?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, concentrations). Systematic meta-analysis should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.